

Unveiling MK-8282: A Technical Guide to a Novel GPR119 Agonist

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Compound of Interest

Compound Name: MK-8282

Cat. No.: B1193332

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and preclinical data of **MK-8282**, a potent and orally active G-protein coupled receptor 119 (GPR119) agonist developed for the treatment of Type 2 Diabetes.[1][2][3] **MK-8282**, also identified as compound 14 in its discovery literature, represents a significant advancement in the quest for novel therapeutic agents that can effectively manage glucose homeostasis.[4]

Chemical Structure and Properties

MK-8282 is a complex molecule featuring a fluoro-pyrimidine core linked to a conformationally constrained bridged piperidine ring system.[1][3] This unique structural combination is crucial for its high potency and efficacy as a GPR119 agonist.[1]

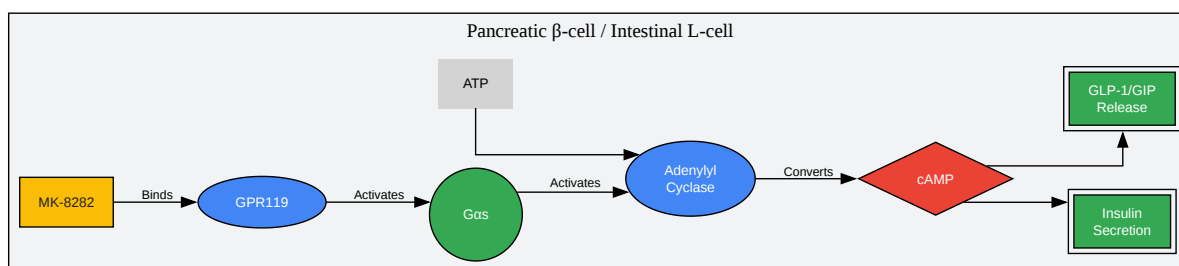
Identifier	Value
IUPAC Name	1-methylcyclopropyl (1R,5S,9r)-9-((6-((2-chloro-4-cyanophenyl)amino)-5-fluoropyrimidin-4-yl)oxy)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate[5]
Molecular Formula	C23H23ClFN5O5[5]
Molecular Weight	503.92 g/mol

Mechanism of Action: GPR119 Signaling Pathway

MK-8282 exerts its glucose-lowering effects by activating GPR119, a Gs-coupled receptor predominantly expressed on pancreatic β -cells and intestinal enteroendocrine L-cells.[3][6] Upon agonist binding, GPR119 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade results in a dual mechanism of action:

- In Pancreatic β -cells: Elevated cAMP levels promote glucose-dependent insulin secretion.
- In Intestinal L-cells: Increased cAMP triggers the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1] These incretins, in turn, act on pancreatic β -cells to further enhance insulin secretion.[1]

This glucose-dependent mechanism of action suggests a lower risk of hypoglycemia compared to other insulin secretagogues.



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GPR119 signaling cascade initiated by **MK-8282**.

Preclinical Efficacy and Pharmacokinetics

MK-8282 has demonstrated robust glucose-lowering effects in various animal models.[1] The following tables summarize key in vivo efficacy and pharmacokinetic data.

Oral Glucose Tolerance Test (oGTT) in Lean C57Bl/6 Mice

MK-8282 was administered orally 30 minutes prior to a glucose challenge. Blood glucose levels were monitored to determine the reduction in glucose excursion.

Dose (mg/kg)	Glucose Excursion Reduction (%)
1 - 30	~50
0.3	Significant
0.03	Effective

Data derived from figures in Neelamkavil et al. (2018).[4]

Pharmacokinetic Profile of MK-8282 (Compound 14) Across Species

Species	T1/2 (h)	Tmax (h)	Cmax (µM)	AUC (µM*h)	F (%)
Mouse					
10 mpk po	2.1	0.5	1.8	4.3	43 (est.)
Rat					
3 mpk po	2.9	0.5	1.6	4.9	75
Dog					
1 mpk po	3.3	0.9	0.8	3.5	100 (est.)

Table
adapted from
Neelamkavil
et al. (2018).

[4]

Experimental Protocols

Oral Glucose Tolerance Test (oGTT) in Mice

This protocol outlines the methodology used to assess the in vivo efficacy of **MK-8282** in a mouse model.

1. Animal Model:

- Male C57Bl/6 mice are used.[\[7\]](#)[\[8\]](#)
- Animals are housed under standard conditions with ad libitum access to food and water prior to the study.

2. Acclimation and Fasting:

- Mice are acclimated to handling for several days before the experiment.
- Prior to the oGTT, mice are fasted overnight (approximately 16-18 hours) with free access to water.[\[9\]](#)

3. Compound Administration:

- **MK-8282** is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
- The compound or vehicle is administered orally (p.o.) via gavage at the desired doses (e.g., 0.03 to 30 mg/kg).[\[4\]](#)

4. Glucose Challenge:

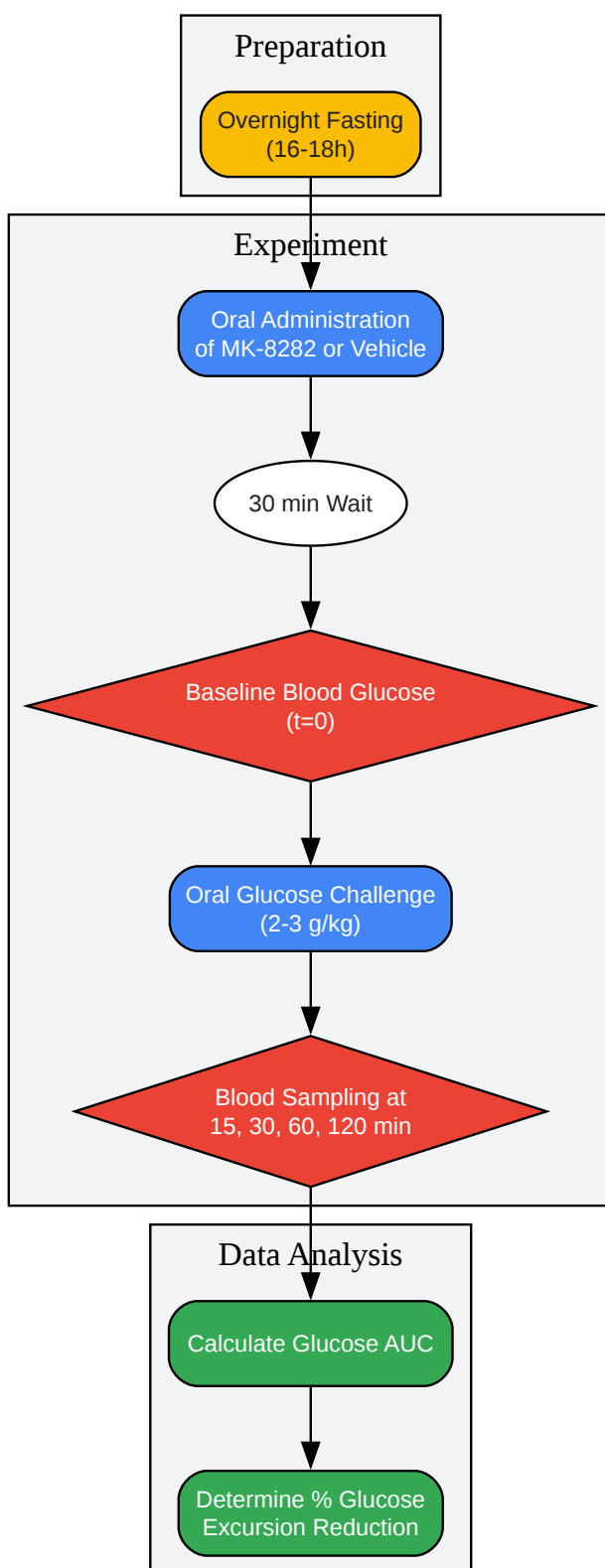
- Thirty minutes after compound or vehicle administration, a baseline blood glucose measurement is taken ($t=0$).[\[4\]](#)
- Immediately following the baseline measurement, a glucose solution (e.g., 2-3 g/kg) is administered orally.[\[4\]](#)

5. Blood Glucose Monitoring:

- Blood samples are collected from the tail vein at specific time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).[\[9\]](#)
- Blood glucose levels are measured using a handheld glucometer.[\[4\]](#)

6. Data Analysis:

- The area under the curve (AUC) for blood glucose levels is calculated for each treatment group.
- Efficacy is expressed as the percentage of blood glucose lowering or reduction in glucose excursion compared to the vehicle-treated group.[\[4\]](#)



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Workflow for the Oral Glucose Tolerance Test (oGTT).

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